

A Comparative Guide to CDK19 Probe 1 and Other Potent CDK19 Inhibitors

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Compound of Interest					
Compound Name:	CDK19 Probe 1				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CDK19 Probe 1** (CCT251545) with other notable CDK19 inhibitors, namely Senexin A, Senexin B (BCD-115), and RVU120 (SEL120). The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of CDK19 function and for drug development programs targeting this kinase.

Cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, is a key component of the Mediator complex, a crucial regulator of transcription. The CDK8/19 module of the Mediator complex modulates the activity of RNA Polymerase II and various transcription factors, thereby influencing a wide range of cellular processes, including cell cycle progression, differentiation, and signal transduction. Dysregulation of CDK19 activity has been implicated in various diseases, particularly in cancer, making it an attractive target for therapeutic intervention.

Comparative Performance of CDK19 Inhibitors

The following table summarizes the biochemical and cellular potency of **CDK19 Probe 1** and other selected inhibitors against CDK19 and its close homolog CDK8. This data allows for a direct comparison of their efficacy and selectivity.

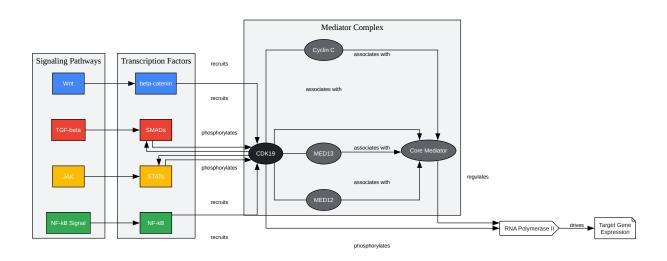


Inhibitor	Target	Assay Type	IC50 (nM)	Kd (nM)
CDK19 Probe 1 (CCT251545)	CDK19	Biochemical	6[1]	-
CDK8	Biochemical	7[1]	-	
Senexin A	CDK19	Binding	-	310[2]
CDK8	Biochemical	280[2]	830[2]	
Senexin B (BCD- 115)	CDK19	Binding	-	80
CDK8	Biochemical	24-50	140	
RVU120 (SEL120)	CDK19	Biochemical	10.4	-
CDK8	Biochemical	4.4	-	

CDK19 Signaling Pathway

CDK19, as part of the Mediator complex kinase module, plays a pivotal role in transducing signals from various pathways to the core transcriptional machinery. It achieves this by phosphorylating a range of substrates, including transcription factors and RNA Polymerase II. Key signaling pathways influenced by CDK19 include Wnt/β-catenin, TGF-β/SMAD, and JAK/STAT.





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CDK19 integrates signals to regulate transcription.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of CDK19 inhibitors are provided below.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK19 in a biochemical setting.



Materials:

- Recombinant human CDK19/Cyclin C enzyme
- Fluorescently labeled peptide substrate (e.g., a peptide derived from a known CDK19 substrate with a fluorescein label)
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (serially diluted in DMSO)
- 384-well black microplates
- Fluorescence polarization plate reader

Procedure:

- Prepare a reaction mixture containing the CDK19/Cyclin C enzyme and the fluorescently labeled peptide substrate in the assay buffer.
- Add the test compounds at various concentrations to the wells of the microplate. Include a
 positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC50 value by fitting the data to a dose-response curve.



Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein within a cellular environment.

Materials:

- Cancer cell line expressing CDK19 (e.g., SW620 colorectal cancer cells)
- Cell culture medium and supplements
- Test compound and vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- PCR tubes
- · Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- · Primary antibody against CDK19
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

Procedure:

- Culture cells to 80-90% confluency.
- Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.



- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble CDK19 in each sample by Western blotting.
- Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

NF-kB Reporter Assay

This cell-based assay is used to measure the effect of CDK19 inhibitors on a specific signaling pathway.

Materials:

- HEK293 cells stably expressing an NF-kB-driven luciferase reporter gene
- Cell culture medium and supplements
- Test compounds
- TNF-α (or another NF-κB activator)
- 96-well white, clear-bottom microplates
- · Luciferase assay reagent
- Luminometer



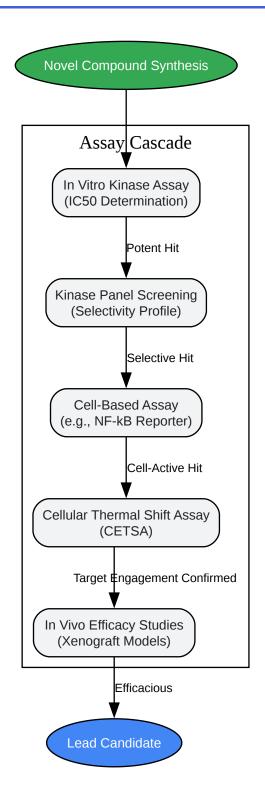
Procedure:

- Seed the HEK293 NF-κB reporter cells into the 96-well plate and allow them to attach overnight.
- Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
- Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6 hours). Include unstimulated and vehicle-treated controls.
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
- Measure the luminescence of each well using a luminometer.
- Normalize the luciferase activity to a control for cell viability if necessary.
- Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Experimental Workflow Example

The following diagram illustrates a typical workflow for characterizing a novel CDK19 inhibitor.





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A typical workflow for CDK19 inhibitor characterization.



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